molecular formula C7H8F6O4S B1452487 2,2,2-Trifluoro-1-(oxolan-2-yl)ethyl trifluoromethanesulfonate CAS No. 1315366-26-7

2,2,2-Trifluoro-1-(oxolan-2-yl)ethyl trifluoromethanesulfonate

Cat. No. B1452487
M. Wt: 302.19 g/mol
InChI Key: LURXFUQBTOVEFW-UHFFFAOYSA-N
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Description

“2,2,2-Trifluoro-1-(oxolan-2-yl)ethyl trifluoromethanesulfonate” is a chemical compound with the molecular formula C7H8F6O4S and a molecular weight of 302.19 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8F6O4S/c8-6(9,10)5(4-1-2-16-3-4)17-18(14,15)7(11,12)13/h4-5H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

  • Synthesis of Sevoflurane

    • Application : This compound might be used in the synthesis of Sevoflurane , a commonly used inhalational anesthetic in surgeries.
    • Method : The process involves reacting 1,1,1,3,3,3-hexafluoro-2-propanol with formaldehyde and hydrogen fluoride .
    • Outcome : The result is an improved process for preparing Sevoflurane .
  • Bioisosteric Design in Drug Development

    • Application : The compound might be used in the design of bioisosteres in drug development . Bioisosteres are compounds or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound.
    • Method : The specific methods of application in this context would depend on the specific drug being developed .
    • Outcome : The outcome would be the development of new drugs with potentially improved properties .
  • Halogenation Reagents

    • Application : This compound might be used as a halogenation reagent . Halogenation is a chemical reaction that involves the addition of one or more halogens to a compound or material.
    • Method : The specific methods of application in this context would depend on the specific reaction being carried out .
    • Outcome : The outcome would be the halogenation of the target compound, potentially introducing new functional groups and thereby altering its chemical properties .
  • Synthesis of Other Fluorinated Compounds

    • Application : This compound might be used in the synthesis of other fluorinated compounds . Fluorinated compounds are often used in pharmaceuticals, agrochemicals, and other specialty materials due to their unique properties.
    • Method : The specific methods of application in this context would depend on the specific compound being synthesized .
    • Outcome : The outcome would be the synthesis of new fluorinated compounds with potentially unique and useful properties .

Safety And Hazards

The compound has several hazard statements: H302, H312, H315, H318, H332, H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

properties

IUPAC Name

[2,2,2-trifluoro-1-(oxolan-2-yl)ethyl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F6O4S/c8-6(9,10)5(4-2-1-3-16-4)17-18(14,15)7(11,12)13/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURXFUQBTOVEFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(C(F)(F)F)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401121015
Record name Methanesulfonic acid, 1,1,1-trifluoro-, 2,2,2-trifluoro-1-(tetrahydro-2-furanyl)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401121015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(oxolan-2-yl)ethyl trifluoromethanesulfonate

CAS RN

1315366-26-7
Record name Methanesulfonic acid, 1,1,1-trifluoro-, 2,2,2-trifluoro-1-(tetrahydro-2-furanyl)ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1315366-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonic acid, 1,1,1-trifluoro-, 2,2,2-trifluoro-1-(tetrahydro-2-furanyl)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401121015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2,2-Trifluoro-1-(oxolan-2-yl)ethyl trifluoromethanesulfonate
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